molecular formula C12H20N2O3 B1527540 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane CAS No. 1032158-48-7

7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane

Cat. No. B1527540
Key on ui cas rn: 1032158-48-7
M. Wt: 240.3 g/mol
InChI Key: LQQAOPZWMYAJSP-UHFFFAOYSA-N
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Patent
US08293735B2

Procedure details

To a solution of 1-oxo-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester (150 mg, 0.624 mmol) in DCM (6 mL) was added TFA (3 mL) and the resulting solution stirred at RT for 1 h. The crude reaction mixture was loaded onto a Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to provide 2,7-diaza-spiro[3.5]nonan-1-one as a colourless oil. To a suspension of 2,7-diaza-spiro[3.5]nonan-1-one (0.624 mmol) in dichloroethane (13 mL) were added 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (130 mg, 0.458 mmol) and sodium triacetoxyborohydride (146 mg, 0.689 mmol) and the resulting suspension stirred at RT for 18 h. The reaction was quenched with water and loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH. The resulting residue was then purified by column chromatography to give the title compound as a white solid (93 mg, 50%)
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:17][CH2:16][C:11]2([C:14](=[O:15])[NH:13][CH2:12]2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:14]1(=[O:15])[C:11]2([CH2:16][CH2:17][NH:8][CH2:9][CH2:10]2)[CH2:12][NH:13]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CNC2=O)CC1
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
washed with MeOH
WASH
Type
WASH
Details
then eluted with 2 M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(NCC12CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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